3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
3,5-Dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted aromatic ring linked via a sulfonamide ethyl spacer to a 4-phenylpiperazine moiety. This structure combines a lipophilic benzamide core with a polar sulfonamide group and a piperazine ring, a motif commonly associated with CNS-targeting ligands (e.g., dopamine or serotonin receptor modulators) .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-14-18(2)16-19(15-17)21(25)22-8-13-28(26,27)24-11-9-23(10-12-24)20-6-4-3-5-7-20/h3-7,14-16H,8-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZFBMCPZXGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Nitration and Reduction: The benzene ring is nitrated and subsequently reduced to introduce amino groups.
Acylation: The amino groups are acylated to form the benzamide structure.
Sulfonylation: The benzamide is then reacted with sulfonyl chlorides to introduce the sulfonyl group.
Piperazine Coupling: Finally, the phenylpiperazine moiety is coupled to the sulfonyl-ethyl linkage using appropriate coupling agents such as TBTU and DIEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include piperazine-linked benzamides and sulfonamide derivatives. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Pharmacological Implications
- Target Compound vs. Compound 7p: The target compound’s 3,5-dimethylbenzamide group introduces electron-donating methyl substituents, contrasting with 7p’s 3,5-dichlorophenylpiperazine (electron-withdrawing Cl). This difference likely alters receptor binding kinetics—methyl groups enhance lipophilicity and membrane permeability, while chlorine atoms improve electrostatic interactions with receptors . D2 receptors.
- Target Compound vs. Compound 155: Compound 155’s quinazolinone-purine structure targets nucleotide-binding domains (e.g., kinases), whereas the target compound’s piperazine-sulfonamide design suggests CNS receptor affinity. These divergent scaffolds highlight specialized applications .
Q & A
Q. What are the standard synthetic routes for 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach is:
Sulfonylation : React 4-phenylpiperazine with a sulfonyl chloride derivative (e.g., 2-chloroethylsulfonyl chloride) to form the sulfonamide intermediate.
Amide coupling : Attach the 3,5-dimethylbenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the sulfonamide intermediate .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization (e.g., ethanol/water) to isolate the final product.
Key intermediates include the sulfonylated piperazine derivative and the activated benzoyl ester.
Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?
Structural validation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,5-benzamide positions, sulfonyl-ethyl linkage).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental analysis : For purity assessment (C, H, N, S content).
For example, the ¹H NMR spectrum should show characteristic piperazine ring protons (δ 2.5–3.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening includes:
- Enzyme inhibition assays : Test activity against targets like kinases or GPCRs (e.g., dopamine receptors due to the piperazine moiety).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293).
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step, and what factors influence side-product formation?
Yield optimization strategies:
- Temperature control : Maintain reaction at 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
- Base selection : Use Et₃N instead of NaHCO₃ to enhance nucleophilicity of the piperazine nitrogen.
- Solvent choice : Anhydrous DMF improves solubility of intermediates but may require strict moisture exclusion.
Common side products include bis-sulfonylated piperazine (due to excess sulfonyl chloride) or hydrolyzed sulfonic acid derivatives. Monitor via TLC (Rf comparison with standards) .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
Methodological considerations:
- Assay validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity).
- Buffer composition : Adjust ionic strength or co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts.
- Cell line specificity : Compare results across multiple cell models (e.g., CHO vs. HEK293) to rule out cell-type-dependent effects.
For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target interactions .
Q. What computational strategies are effective for predicting binding modes of this compound to dopamine receptors?
Recommended workflow:
Molecular docking : Use AutoDock Vina or Schrödinger Glide with receptor structures (e.g., D3R PDB: 3PBL).
MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the sulfonyl-ethyl-piperazine interaction.
Free energy calculations : Apply MM/GBSA to rank binding affinities of structural analogs.
Key findings may highlight the role of the 4-phenylpiperazine group in occupying the receptor’s hydrophobic pocket .
Q. How can researchers design structure-activity relationship (SAR) studies to improve metabolic stability?
SAR design principles:
- Bioisosteric replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce metabolic cleavage.
- Methyl group modification : Replace 3,5-dimethyl with trifluoromethyl to enhance steric hindrance against CYP450 enzymes.
- Piperazine ring rigidification : Introduce sp³-hybridized constraints (e.g., diazepane) to limit oxidative N-dealkylation.
Validate using liver microsome assays and LC-MS/MS metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
